ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
The compound “ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a complex organic molecule. It is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA . The compound also contains a pyrazole ring, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The presence of fluorophenyl groups indicates that the compound may have unique properties due to the presence of fluorine .
Scientific Research Applications
Fluorescent Properties and Binding Sites
This compound's unique structure has been utilized in the synthesis of novel fluorescent molecules. For instance, a study explored the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones, where a derivative was found to exhibit significantly stronger fluorescence intensity compared to its methyl analogue. This suggests potential applications in fluorescence-based sensing and imaging technologies (Wu et al., 2006).
Antitubercular Activity
The compound has shown promising results as an antitubercular agent. A study that synthesized a library of 30 dihydropyrimidines, including ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, found it to exhibit significant in vitro activity against Mycobacterium tuberculosis H(37)Rv, surpassing the efficacy of isoniazid, a widely used antitubercular drug (Trivedi et al., 2010).
Antibacterial and Antifungal Properties
Another study highlighted the synthesis of novel pyrimidine derivatives, assessing their antimicrobial efficacy. The synthesized compounds demonstrated potent antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Farag et al., 2008).
Corrosion Inhibition
Research into the corrosion inhibition properties of pyranopyrazole derivatives for mild steel in acidic environments identified this compound as part of a series showing high efficiency. Such inhibitors are crucial for protecting industrial equipment and infrastructure against corrosive damage, offering a cost-effective solution for prolonging the lifespan of metal components (Dohare et al., 2017).
Future Directions
The future directions for research on this compound could involve further exploration of its potential biological activities, given the promising properties of similar compounds . Additionally, more detailed studies on its synthesis, molecular structure, and physical and chemical properties could also be beneficial.
Properties
IUPAC Name |
ethyl 4-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c1-3-31-22(29)19-14(2)25-23(30)26-21(19)18-13-28(17-7-5-4-6-8-17)27-20(18)15-9-11-16(24)12-10-15/h4-13,21H,3H2,1-2H3,(H2,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDAUPMLZAFIRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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